N-(1-Acetyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetamide
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Overview
Description
N-(1-Acetyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetamide is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Acetyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with β-diketones or β-keto esters. The reaction is usually carried out in the presence of a catalyst such as acetic acid or sulfuric acid, and the mixture is heated to promote cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-Acetyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different chemical properties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazoline derivatives.
Scientific Research Applications
N-(1-Acetyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(1-Acetyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-methyl-5-pyrazolone: Another pyrazole derivative with similar structural features.
4-Aminoantipyrine: A pyrazolone derivative used in various chemical assays.
Dipyrone: A pyrazolone-based drug with analgesic and antipyretic properties.
Uniqueness
N-(1-Acetyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetamide is unique due to its specific functional groups and potential applications. Its acetyl and acetamide groups provide distinct chemical properties that can be exploited in various synthetic and biological contexts.
Properties
CAS No. |
917613-35-5 |
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Molecular Formula |
C7H9N3O3 |
Molecular Weight |
183.16 g/mol |
IUPAC Name |
N-(2-acetyl-5-oxo-1H-pyrazol-4-yl)acetamide |
InChI |
InChI=1S/C7H9N3O3/c1-4(11)8-6-3-10(5(2)12)9-7(6)13/h3H,1-2H3,(H,8,11)(H,9,13) |
InChI Key |
RXLSHAUYQOZCEP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CN(NC1=O)C(=O)C |
Origin of Product |
United States |
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